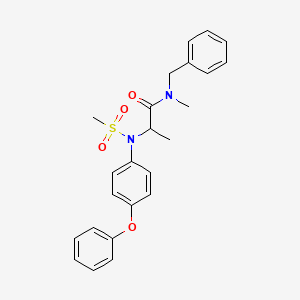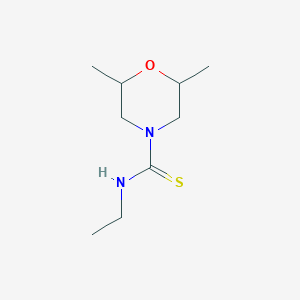![molecular formula C21H30N2O3S B4016007 1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}decahydroquinoline](/img/structure/B4016007.png)
1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}decahydroquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex isoquinoline derivatives involves modern synthetic approaches that enable the construction of diversely functionalized molecules. Researchers have developed efficient synthetic tactics for the sustainable construction of isoquinoline frameworks and their derivatives, exploiting methodologies that involve the introduction of substituents and bond constructions within these compounds (Vijayakumar et al., 2023).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including "1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}decahydroquinoline," is characterized by the presence of a heterocyclic scaffold. This structural motif is significant in medicinal chemistry due to its therapeutic importance and structural diversity. Various methodologies have been inspected for their pharmacological studies, emphasizing the structural scaffolding within isoquinoline compounds (Vijayakumar et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving isoquinoline derivatives can vary widely, encompassing a range of synthetic methodologies and reactivity profiles. The literature highlights diverse functionalizations and the pharmacological relevance of these modifications, showcasing the chemical versatility of the isoquinoline scaffold and its derivatives in drug design and development (Vijayakumar et al., 2023).
Physical Properties Analysis
Isoquinoline derivatives often possess physical properties that make them suitable for various applications in medicinal chemistry. These properties include solubility, melting point, and stability, which are crucial for the development of pharmaceutical compounds. The structural diversity of these molecules contributes to their broad range of physical properties, facilitating their use in different therapeutic areas (Vijayakumar et al., 2023).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as reactivity, bioavailability, and pharmacokinetics, are critical for their function as pharmaceutical agents. These properties are influenced by the molecular structure and functional groups present in the compounds. Research in this area focuses on optimizing these chemical properties to improve the efficacy and safety of isoquinoline-based drugs (Vijayakumar et al., 2023).
Propriétés
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c24-21(23-14-6-8-17-7-4-5-11-20(17)23)18-12-15-22(16-13-18)27(25,26)19-9-2-1-3-10-19/h1-3,9-10,17-18,20H,4-8,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVVHOSFFDBVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7121803 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4015925.png)
![2-(4-{[(4-methylphenyl)sulfonyl]imino}-1,3,5-triazinan-1-yl)ethyl 4-nitrobenzoate](/img/structure/B4015931.png)
![1-(2-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4015939.png)
![3-(3,4-dimethylphenyl)-7-[(5-methyl-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4015943.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4015954.png)

![2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4015975.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4015977.png)

![1-[(4-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4015989.png)
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4015997.png)
![N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016003.png)

![6-(2-furoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4016023.png)